tert-butyl N-(4-bromobutyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(4-bromobutyl)-N-methylcarbamate: is an organic compound with the molecular formula C9H18BrNO2. It is a derivative of carbamic acid and features a tert-butyl group, a bromobutyl chain, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Mechanism of Action
Mode of Action
As a carbamate derivative, it may potentially interact with its targets through the formation of covalent bonds, but this is speculative and would need to be confirmed through experimental studies .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies .
Result of Action
Its effects would likely depend on its specific targets and the context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromobutyl)-N-methylcarbamate typically involves the reaction of 4-bromobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromobutyl)-N-methylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamates with different oxidation states, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives of the carbamate.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-bromobutyl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the activity of various enzymes and their interactions with substrates .
Medicine: Its ability to modify proteins makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
tert-Butyl (4-bromophenyl)carbamate: Similar in structure but with a phenyl group instead of a butyl chain.
tert-Butyl carbamate: Lacks the bromobutyl group, making it less reactive in substitution reactions.
Uniqueness: tert-Butyl N-(4-bromobutyl)-N-methylcarbamate is unique due to its combination of a bromobutyl chain and a carbamate group. This structure provides a balance of reactivity and stability, making it versatile for various chemical and biological applications .
Biological Activity
Tert-butyl N-(4-bromobutyl)-N-methylcarbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₁₁H₁₈BrN₃O₂
- Molecular Weight: 292.18 g/mol
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-bromobutylamine. This process may require specific conditions such as temperature control and the presence of solvents like dimethylformamide (DMF) to optimize yield and purity.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies indicate that it can significantly reduce AChE activity, thereby increasing acetylcholine levels in synapses .
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics. Its effectiveness against various bacterial strains is currently under investigation.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
AChE Inhibition | IC50 = 15.4 nM | |
Antimicrobial | Effective against E. coli and S. aureus | |
Cytotoxicity | Low cytotoxicity in astrocyte cultures |
Case Studies
-
Neuroprotective Effects:
A study assessed the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound improved cell viability significantly when administered alongside Aβ, suggesting its potential role in neuroprotection against Alzheimer’s pathology . -
In Vivo Studies:
In an animal model, the compound was tested for its ability to mitigate oxidative stress induced by scopolamine. The results showed a reduction in malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation and oxidative damage . -
Antimicrobial Testing:
The compound's antimicrobial efficacy was evaluated against common pathogens, revealing significant inhibition zones in agar diffusion tests. Further studies are ongoing to determine its mechanism of action against specific bacterial strains.
Properties
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUPIPOOFDSKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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